molecular formula C11H14N4OS B14912356 2-Methyl-1-((1-phenyl-1h-tetrazol-5-yl)thio)propan-2-ol

2-Methyl-1-((1-phenyl-1h-tetrazol-5-yl)thio)propan-2-ol

Katalognummer: B14912356
Molekulargewicht: 250.32 g/mol
InChI-Schlüssel: QPCOVGBAPZTQGU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Methyl-1-((1-phenyl-1h-tetrazol-5-yl)thio)propan-2-ol is an organic compound that features a tetrazole ring, a sulfur atom, and a secondary alcohol group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1-((1-phenyl-1h-tetrazol-5-yl)thio)propan-2-ol typically involves the reaction of 1-phenyl-1H-tetrazole-5-thiol with 2-methylpropan-2-ol under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques, such as chromatography, to isolate the compound from reaction by-products .

Analyse Chemischer Reaktionen

Types of Reactions

2-Methyl-1-((1-phenyl-1h-tetrazol-5-yl)thio)propan-2-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

2-Methyl-1-((1-phenyl-1h-tetrazol-5-yl)thio)propan-2-ol has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2-Methyl-1-((1-phenyl-1h-tetrazol-5-yl)thio)propan-2-ol involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere of carboxylic acids, allowing it to interact with enzymes and receptors in a similar manner. The sulfur atom and secondary alcohol group can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1-Phenyl-1H-tetrazole-5-thiol: Shares the tetrazole ring and sulfur atom but lacks the secondary alcohol group.

    2-Methyl-1-((1-phenyl-1h-tetrazol-5-yl)thio)propan-2-one: An oxidized form of the compound with a ketone group instead of a secondary alcohol.

    2-Methyl-1-((1-phenyl-1h-tetrazol-5-yl)thio)propan-2-thiol: A reduced form of the compound with a thiol group instead of a secondary alcohol.

Uniqueness

2-Methyl-1-((1-phenyl-1h-tetrazol-5-yl)thio)propan-2-ol is unique due to the presence of both a tetrazole ring and a secondary alcohol group

Eigenschaften

Molekularformel

C11H14N4OS

Molekulargewicht

250.32 g/mol

IUPAC-Name

2-methyl-1-(1-phenyltetrazol-5-yl)sulfanylpropan-2-ol

InChI

InChI=1S/C11H14N4OS/c1-11(2,16)8-17-10-12-13-14-15(10)9-6-4-3-5-7-9/h3-7,16H,8H2,1-2H3

InChI-Schlüssel

QPCOVGBAPZTQGU-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(CSC1=NN=NN1C2=CC=CC=C2)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.